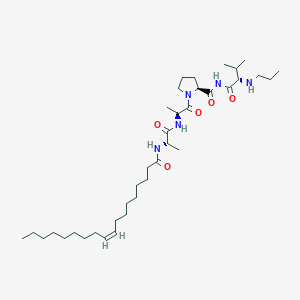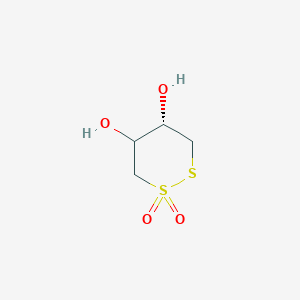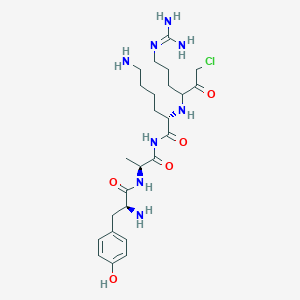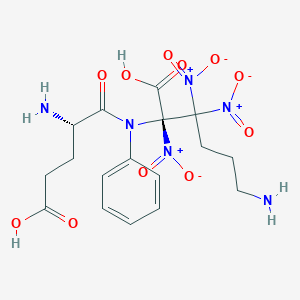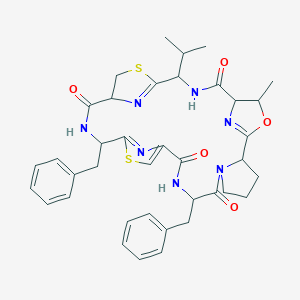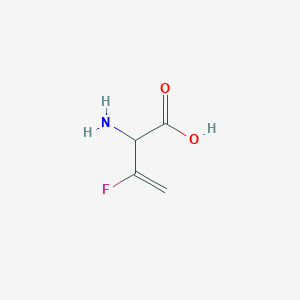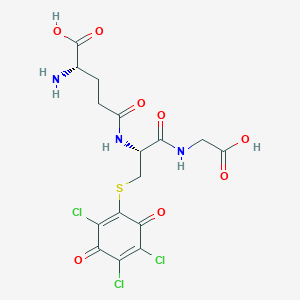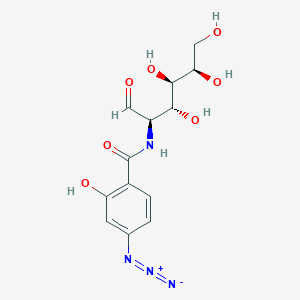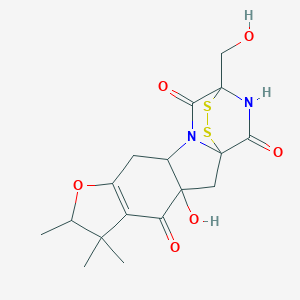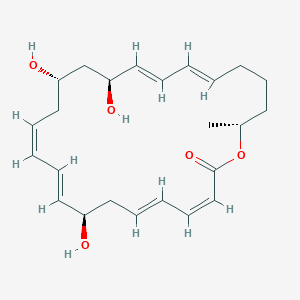
1,25-Dihydroxy-16-ene-vitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,25-Dihydroxy-16-ene-vitamin D3, also known as 1,25(OH)2D3-16ene, is a synthetic analog of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and is widely used in scientific research to investigate the biological effects of vitamin D3.
Wirkmechanismus
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene exerts its biological effects by binding to the VDR, which is a nuclear receptor that regulates gene expression. The binding of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene to the VDR promotes the expression of genes involved in calcium and phosphate homeostasis, immune function, and cellular differentiation.
Biochemical and Physiological Effects
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has a wide range of biochemical and physiological effects. It promotes the absorption of calcium and phosphate from the intestine, which is essential for bone health. It also regulates the activity of immune cells, which is important for immune function. In addition, it promotes the differentiation of cells, which is important for tissue repair and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in lab experiments has several advantages. It is a potent agonist of the VDR, which allows for the investigation of the biological effects of vitamin D3. It is also highly stable and can be stored for long periods of time. However, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has some limitations. It is expensive and can be difficult to obtain in large quantities. In addition, it has a short half-life, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in scientific research. One area of research is the investigation of the effects of vitamin D3 on the microbiome. Another area of research is the investigation of the effects of vitamin D3 on aging and age-related diseases. Finally, the use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene in combination with other drugs or therapies is an area of research that has potential for the treatment of various diseases.
Conclusion
In conclusion, 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is a synthetic analog of vitamin D3 that is widely used in scientific research. It has a wide range of biological effects and is used to investigate the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. The use of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene involves the modification of vitamin D3 at the 16th position. The synthetic method involves the use of a highly reactive diene intermediate, which is then reacted with the vitamin D3 precursor, 25-hydroxyvitamin D3 (25(OH)D3), to form the final product. This method is highly efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1,25-Dihydroxy-16-ene-vitamin D3(OH)2D3-16ene is widely used in scientific research to investigate the biological effects of vitamin D3. It is used to study the role of vitamin D3 in bone metabolism, immune function, and cancer prevention. It is also used to investigate the effects of vitamin D3 on gene expression and cellular signaling pathways.
Eigenschaften
CAS-Nummer |
124409-58-1 |
|---|---|
Produktname |
1,25-Dihydroxy-16-ene-vitamin D3 |
Molekularformel |
C27H42O3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
(1R)-5-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethyl]-6-methylidenecyclohex-3-ene-1,3-diol |
InChI |
InChI=1S/C27H42O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10,12,16,18,21,24-25,28-30H,2,6-9,11,13-15,17H2,1,3-5H3/b20-10+/t18-,21?,24+,25-,27-/m1/s1 |
InChI-Schlüssel |
CZBGBNZNGSRTCH-XIJCJBARSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)(C)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\CC3C=C(C[C@H](C3=C)O)O)C |
SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1=CCC2C1(CCCC2=CCC3C=C(CC(C3=C)O)O)C |
Synonyme |
1,25-(OH)2-16-Ene-D3 1,25-dihydroxy-16-ene-vitamin D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




